molecular formula C54H34O4 B13644418 4-[3-[10-[3,5-bis(4-formylphenyl)phenyl]anthracen-9-yl]-5-(4-formylphenyl)phenyl]benzaldehyde

4-[3-[10-[3,5-bis(4-formylphenyl)phenyl]anthracen-9-yl]-5-(4-formylphenyl)phenyl]benzaldehyde

Cat. No.: B13644418
M. Wt: 746.8 g/mol
InChI Key: NPOJFQQTWAAYHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-[10-[3,5-bis(4-formylphenyl)phenyl]anthracen-9-yl]-5-(4-formylphenyl)phenyl]benzaldehyde is a complex organic compound with a molecular formula of C45H30O3. This compound is characterized by the presence of multiple formyl groups attached to a polycyclic aromatic hydrocarbon structure, making it a significant molecule in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[10-[3,5-bis(4-formylphenyl)phenyl]anthracen-9-yl]-5-(4-formylphenyl)phenyl]benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common .

Chemical Reactions Analysis

Types of Reactions

4-[3-[10-[3,5-bis(4-formylphenyl)phenyl]anthracen-9-yl]-5-(4-formylphenyl)phenyl]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[3-[10-[3,5-bis(4-formylphenyl)phenyl]anthracen-9-yl]-5-(4-formylphenyl)phenyl]benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-[10-[3,5-bis(4-formylphenyl)phenyl]anthracen-9-yl]-5-(4-formylphenyl)phenyl]benzaldehyde involves its interaction with molecular targets through its formyl groups and aromatic rings. These interactions can lead to various effects, such as fluorescence emission in biological imaging or electron transfer in photovoltaic applications. The specific pathways and targets depend on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-[10-[3,5-bis(4-formylphenyl)phenyl]anthracen-9-yl]-5-(4-formylphenyl)phenyl]benzaldehyde is unique due to its extended polycyclic aromatic structure and multiple formyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications such as advanced material synthesis and biological imaging .

Properties

Molecular Formula

C54H34O4

Molecular Weight

746.8 g/mol

IUPAC Name

4-[3-[10-[3,5-bis(4-formylphenyl)phenyl]anthracen-9-yl]-5-(4-formylphenyl)phenyl]benzaldehyde

InChI

InChI=1S/C54H34O4/c55-31-35-9-17-39(18-10-35)43-25-44(40-19-11-36(32-56)12-20-40)28-47(27-43)53-49-5-1-2-6-50(49)54(52-8-4-3-7-51(52)53)48-29-45(41-21-13-37(33-57)14-22-41)26-46(30-48)42-23-15-38(34-58)16-24-42/h1-34H

InChI Key

NPOJFQQTWAAYHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC(=CC(=C4)C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C=O)C7=CC(=CC(=C7)C8=CC=C(C=C8)C=O)C9=CC=C(C=C9)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.